

JNK-IN-8: A Comparative Guide to Its Kinase Selectivity Profile

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Compound of Interest

Compound Name: *JNK Inhibitor VIII*

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JNK-IN-8 is a potent and selective irreversible inhibitor of c-Jun N-terminal kinases (JNKs). Its high specificity is crucial for accurately dissecting JNK-dependent signaling pathways and for the development of targeted therapeutics. This guide provides a comprehensive comparison of JNK-IN-8's performance against a broad panel of kinases, supported by experimental data and detailed protocols.

Kinase Selectivity Profile of JNK-IN-8

JNK-IN-8 demonstrates remarkable selectivity for JNK1, JNK2, and JNK3 over other kinases. [1][2][3] Extensive profiling using various platforms has confirmed its specific binding and inhibitory activity.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of JNK-IN-8 against the JNK isoforms and a selection of other kinases is summarized in the table below. The data highlights the compound's significantly higher potency for the JNK family.

Kinase Target	IC50 (nM)	Cellular EC50 (nM)	Notes
JNK1	4.67[1][4]	-	Potent inhibition of JNK1 isoform.
JNK2	18.7[1][5]	-	Strong inhibition of JNK2 isoform.
JNK3	0.98[1]	-	Highest potency observed against JNK3.
c-Jun Phosphorylation (HeLa cells)	-	486[3][5]	Demonstrates cellular target engagement.
c-Jun Phosphorylation (A375 cells)	-	338[3][5]	Confirms activity in a different cell line.
MNK2	>10-fold selectivity vs JNKs[5]	-	Significantly less potent against this off-target kinase.
Fms	>10-fold selectivity vs JNKs[5]	-	Minimal inhibition compared to JNKs.
c-Kit	No inhibition[5]	-	Demonstrates high selectivity.
Met	No inhibition[5]	-	Demonstrates high selectivity.
PDGFR β	No inhibition[5]	-	Demonstrates high selectivity.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50% in biochemical assays. EC50 values represent the concentration required to achieve 50% of the maximum effect in a cellular context.

Experimental Methodologies

The high selectivity of JNK-IN-8 has been established through comprehensive screening against large kinase panels. The primary methods employed are KINOMEscan and KiNativ cellular kinase profiling.

KINOMEscan Competition Binding Assay

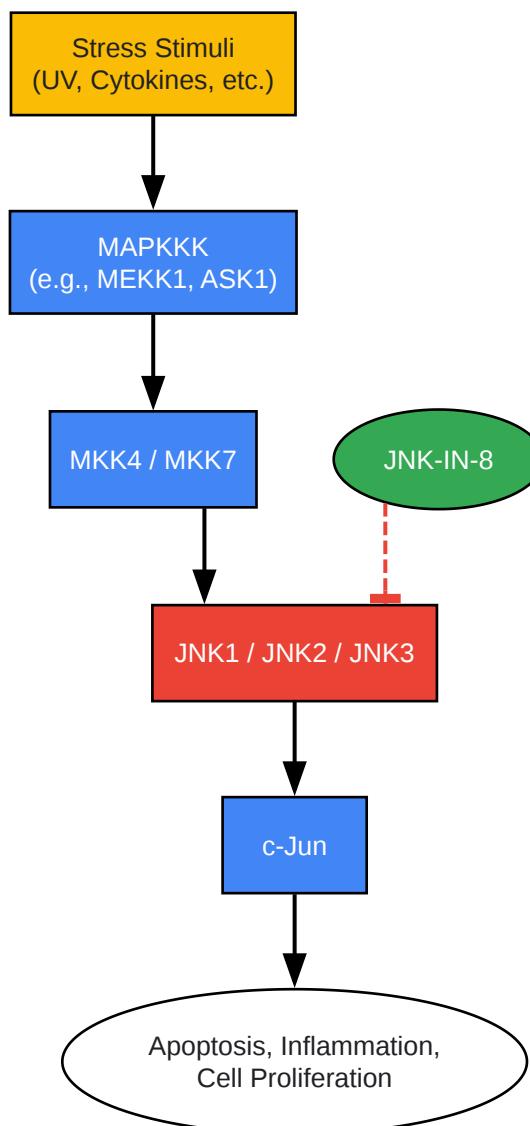
This assay platform quantitatively measures the binding of a test compound to a large panel of kinases. The methodology is based on a competition binding assay where a kinase-tagged phage, the test compound (JNK-IN-8), and an immobilized ligand compete for binding. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag. A lower signal indicates stronger binding of the test compound to the kinase.[6] JNK-IN-8 was profiled against a panel of over 400 kinases using this method, which established its high selectivity with an S-score (10) of 0.031.[2][4]

KiNativ™ Cellular Kinase Profiling

This method assesses the binding of an inhibitor to its target kinases within a cellular environment. A375 cells were treated with 1 μ M of JNK-IN-8. Cell lysates were then probed with a biotinylated, irreversible ATP-competitive probe. The binding of this probe to kinases is blocked if the kinase is already engaged by the test inhibitor. The biotinylated kinases are then captured, and the relative abundance of each kinase is determined by mass spectrometry. This approach confirmed that JNK-IN-8 selectively binds to JNK1, JNK2, and JNK3 in a cellular context out of over 200 kinases profiled.[4]

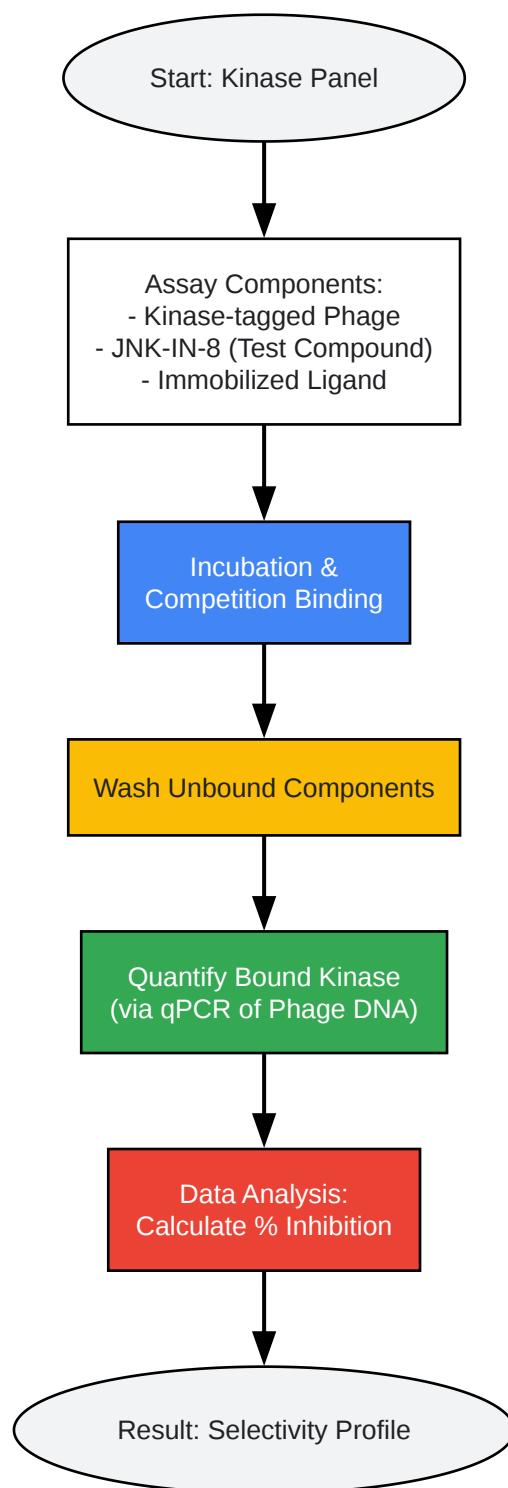
Visualizing the JNK Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental approach, the following diagrams illustrate the JNK signaling pathway and the KINOMEscan workflow.



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JNK Signaling Pathway and Inhibition by JNK-IN-8



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KINOMEscan Experimental Workflow

Conclusion

JNK-IN-8 is a highly selective and potent irreversible inhibitor of the JNK kinase family.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its specificity has been rigorously validated through comprehensive kinase profiling against hundreds of kinases.[\[2\]](#)[\[4\]](#)[\[7\]](#) This high degree of selectivity makes JNK-IN-8 an invaluable tool for researchers studying JNK-mediated biological processes and a promising starting point for the development of targeted therapies.

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